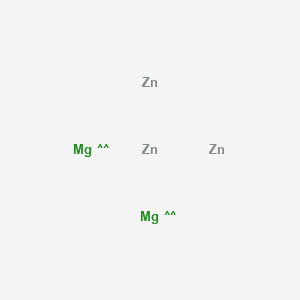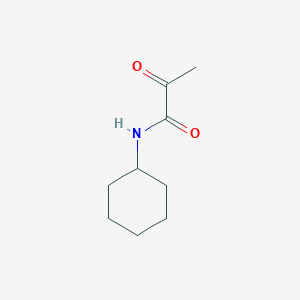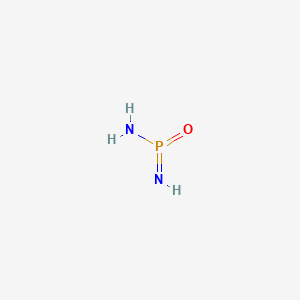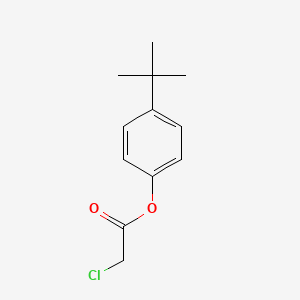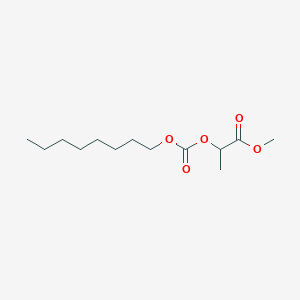
2-Octyloxycarbonyloxy-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octyloxycarbonyloxy-propionic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an octyl group, a carbonyloxy group, and a propionic acid methyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid methyl ester typically involves the esterification of propionic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3CH2COOH+CH3OH→CH3CH2COOCH3+H2O
In this reaction, propionic acid (CH₃CH₂COOH) reacts with methanol (CH₃OH) to form the ester (CH₃CH₂COOCH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process.
化学反应分析
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Propionic acid and methanol.
Reduction: Propanol.
Transesterification: A different ester and alcohol depending on the reactants used.
科学研究应用
2-Octyloxycarbonyloxy-propionic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial products.
作用机制
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
相似化合物的比较
2-Octyloxycarbonyloxy-propionic acid methyl ester can be compared with other similar esters such as:
Ethyl propionate: Similar structure but with an ethyl group instead of an octyl group.
Methyl butanoate: Similar structure but with a butanoic acid moiety instead of a propionic acid moiety.
Octyl acetate: Similar structure but with an acetate moiety instead of a propionic acid moiety.
These compounds share similar chemical properties and reactivity but differ in their specific structures and applications
属性
CAS 编号 |
5456-15-5 |
|---|---|
分子式 |
C13H24O5 |
分子量 |
260.33 g/mol |
IUPAC 名称 |
methyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C13H24O5/c1-4-5-6-7-8-9-10-17-13(15)18-11(2)12(14)16-3/h11H,4-10H2,1-3H3 |
InChI 键 |
MUGPSIWYLPIMOR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)OC(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


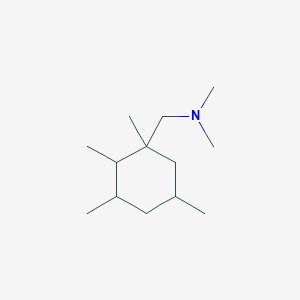
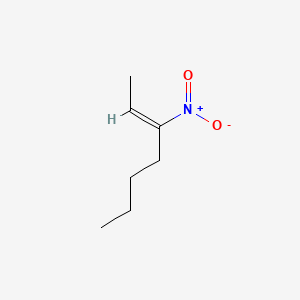

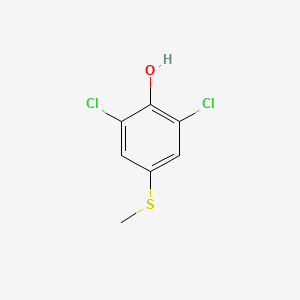

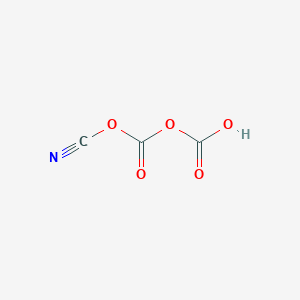


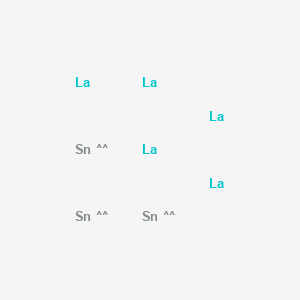
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
